(E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H21N3O5S2 and its molecular weight is 495.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, a class of compounds recognized for their diverse biological activities. Recent studies have highlighted their potential as antitumor agents, antimicrobial agents, and inhibitors of various biological pathways.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes:
- A thiazolo[3,2-a]pyrimidine core.
- Functional groups such as a nitro group and a methylthio group that are crucial for its biological activity.
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have shown significant antitumor properties. For instance, in vitro studies indicated that related compounds exhibit high cytotoxicity against various cancer cell lines such as M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The compound is expected to exhibit similar properties due to its structural similarities with known active derivatives.
Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | M-HeLa | 10 | |
Compound B | MCF-7 | 15 | |
Compound C | PC3 | 20 | |
(E)-ethyl 7-methyl... | M-HeLa | TBD | This study |
Antimicrobial Activity
The antimicrobial effects of thiazolo[3,2-a]pyrimidine derivatives have been well-documented. Research indicates that these compounds can inhibit the growth of various bacteria including Staphylococcus aureus and Escherichia coli. The presence of the methylthio group in the compound may enhance its lipophilicity and facilitate better membrane penetration.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Compound D | S. aureus | 15 | |
Compound E | E. coli | 12 | |
(E)-ethyl 7-methyl... | P. aeruginosa | TBD | This study |
The biological activity of thiazolo[3,2-a]pyrimidine derivatives is often attributed to their ability to interact with specific enzymes or receptors within cells. For example:
- Acetylcholinesterase Inhibition : Some derivatives act as potent inhibitors of acetylcholinesterase, which is crucial for neurotransmitter regulation.
- Antileishmanial Effects : Certain compounds have demonstrated efficacy against Leishmania species, suggesting potential applications in treating parasitic infections.
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on human cancer cell lines. The findings indicated that modifications to the substituents significantly impacted the cytotoxicity levels, with certain compounds showing up to twice the effectiveness compared to standard chemotherapeutics like Sorafenib .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of synthesized thiazolo derivatives against clinical isolates. Results showed that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains of bacteria .
特性
IUPAC Name |
ethyl (2E)-7-methyl-5-(4-methylsulfanylphenyl)-2-[(2-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-4-32-23(29)20-14(2)25-24-26(21(20)15-9-11-17(33-3)12-10-15)22(28)19(34-24)13-16-7-5-6-8-18(16)27(30)31/h5-13,21H,4H2,1-3H3/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVMWNQJQJUPCG-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C\C4=CC=CC=C4[N+](=O)[O-])/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。